[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol, commonly referred to as FOPD, is an organic compound with a range of applications in scientific research. It is a versatile compound, with a wide range of biochemical and physiological effects, making it an important tool for scientists and researchers.
Scientific Research Applications
Turn-Off Fluorescence Studies for Aniline Sensing
The fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives has been investigated for aniline sensing in various solvents. This research demonstrates the potential use of oxadiazole derivatives as favorable media for detecting aniline via fluorescence quenching mechanisms, suggesting applications in environmental monitoring and chemical sensing (Naik, Khazi, & Malimath, 2018).
Structural Insights from Crystal Packing
A comprehensive study on the crystal packing of 1,2,4-oxadiazole derivatives has highlighted the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. These findings provide foundational knowledge for the design of materials with desired physical properties, which could be applicable in the development of novel pharmaceuticals or materials science applications (Sharma et al., 2019).
Insecticidal Activity
Research on 1,3,4-oxadiazole derivatives containing the phenoxyfluorophenyl group has shown low insecticidal activity against certain crop pests. Although this particular study does not directly involve the compound , it underscores the broader potential of oxadiazole derivatives in developing pest management solutions (Mohan et al., 2004).
Applications in OLEDs and Polymer Matrices
The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials have been explored, suggesting their utility in OLEDs (Organic Light Emitting Diodes) and homogenously oriented liquid-crystalline polymers. This research points to the potential for oxadiazole derivatives to enhance the performance and efficiency of electronic displays (Wolarz et al., 2007).
Novel Chemosensor Development
A thiophene substituted 1,3,4-oxadiazole derivative has been characterized as a chemosensor for detecting metal ions like Fe2+, Ni2+, and Cu2+. This research exemplifies the potential for oxadiazole derivatives in creating sensitive and selective sensors for environmental monitoring and industrial processes (Naik et al., 2021).
Mechanism of Action
Target of Action
Similarly, fluorophenyl compounds are often used in medicinal chemistry due to their ability to bind with high affinity to multiple receptors .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the fluorophenyl group could potentially enhance the bioavailability of the compound, as fluorine atoms are often used in drug design to improve pharmacokinetic properties .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGTELRHFNJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.